molecular formula C11H11NO B15361006 5,8-Dimethylisoquinolin-6-ol

5,8-Dimethylisoquinolin-6-ol

Cat. No.: B15361006
M. Wt: 173.21 g/mol
InChI Key: NYTQVSGBHOAPHP-UHFFFAOYSA-N
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Description

5,8-Dimethylisoquinolin-6-ol: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylisoquinolin-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3,5-dimethylphenol, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the desired isoquinoline derivative.

    Nitration: 3,5-Dimethylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Cyclization: The amino compound undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylisoquinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5,8-dimethylisoquinolin-6-ol

InChI

InChI=1S/C11H11NO/c1-7-5-11(13)8(2)9-3-4-12-6-10(7)9/h3-6,13H,1-2H3

InChI Key

NYTQVSGBHOAPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=NC=C2)C)O

Origin of Product

United States

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